3-Tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine
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Overview
Description
3-Tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that is composed of a pyridazine ring, a pyrimidine ring, and a piperazine ring.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition may lead to the death of cancer cells and the reduction of inflammation.
Biochemical and Physiological Effects:
3-Tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, reduce inflammation, and have antioxidant properties. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine is its low toxicity profile, which makes it a safe compound to use in lab experiments. Additionally, it has shown promising results in the treatment of cancer and inflammation, which makes it a valuable compound for further research. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 3-Tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine. One area of research could focus on the compound's potential use in combination with other drugs to enhance its anti-cancer and anti-inflammatory effects. Additionally, further research could investigate the mechanism of action of the compound to better understand how it works. Finally, future studies could explore the compound's potential use in other areas of scientific research, such as neurodegenerative diseases and infectious diseases.
Synthesis Methods
The synthesis of 3-Tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine involves the reaction of 4-(4-aminopiperazin-1-yl)pyrimidine-2-carboxylic acid with tert-butyl 3-aminocrotonate in the presence of triethylamine and 1,4-dioxane. The reaction mixture is then heated to 110°C for several hours to yield the desired product.
Scientific Research Applications
3-Tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has been studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
properties
IUPAC Name |
3-tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-16(2,3)13-4-5-15(20-19-13)22-10-8-21(9-11-22)14-6-7-17-12-18-14/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTWNPJUOYNAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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